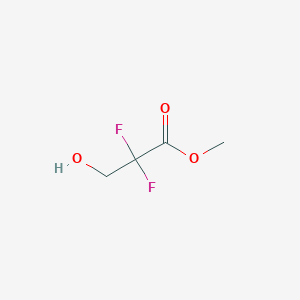

Methyl 2,2-difluoro-3-hydroxypropanoate

Description

Methyl 2,2-difluoro-3-hydroxypropanoate is a fluorinated ester featuring a methyl ester group, two fluorine atoms at the 2-position, and a hydroxy group at the 3-position of the propanoate backbone. The fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the hydroxy group enables further functionalization, such as oxidation or esterification .

Properties

Molecular Formula |

C4H6F2O3 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

methyl 2,2-difluoro-3-hydroxypropanoate |

InChI |

InChI=1S/C4H6F2O3/c1-9-3(8)4(5,6)2-7/h7H,2H2,1H3 |

InChI Key |

GLHQICGWXARGOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CO)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Key Observations

Synthetic Utility: Methyl 2,2-difluoro-3-hydroxypropanoate’s lack of a phenyl group simplifies its use in early-stage syntheses, whereas phenyl-substituted analogs are reserved for specialized drug development .

Fluorine Effects : The difluoro motif in all compounds improves stability and modulates electronic properties, critical for pharmacokinetics in drug candidates .

Analytical Suitability : Methyl esters (e.g., sandaracopimaric acid methyl ester in ) are compatible with gas chromatography, suggesting the target compound could be analyzed similarly but with distinct retention times .

Preparation Methods

Reaction Overview and Mechanism

The patented three-step method (Scheme 1) converts methyl 4,4-difluoro-3-oxobutanoate into methyl 2,2-difluoro-3-hydroxypropanoate through sequential chlorination, acid-mediated degradation, and alkaline hydrolysis.

Step 1: Chlorination

Methyl 4,4-difluoro-3-oxobutanoate reacts with chlorine gas (1.4–5.0 equiv) under solvent-free conditions or in aqueous media to form methyl 4,4-difluoro-2,2-dichloro-3-oxobutanoate. The reaction proceeds via electrophilic aromatic substitution, with water enhancing chlorine utilization efficiency. Excess chlorine ensures complete dichlorination at the β-keto position.

Step 2: Acid-Catalyzed Degradation

The dichlorinated intermediate undergoes acid treatment (e.g., H2SO4, HCl, or CF3COOH) at 70–98°C, leading to cleavage of the ester group and formation of 3,3-difluoro-1,1-dichloro-2-propanone. This step exploits the instability of the β,β-dichloro ketone, which rapidly eliminates CO2 and methanol under acidic conditions.

Step 3: Alkaline Hydrolysis

3,3-Difluoro-1,1-dichloro-2-propanone is treated with aqueous NaOH (3.8 equiv) at 0–5°C, followed by neutralization with HCl to yield this compound. The reaction proceeds via nucleophilic attack of hydroxide at the carbonyl, followed by elimination of chloride ions.

Optimization Data and Yield Analysis

| Parameter | Chlorination | Degradation | Alkali Decomposition |

|---|---|---|---|

| Temperature (°C) | 20–50 | 70–98 | 0–5 |

| Time (h) | 2–6 | 12–18 | 4–6 |

| Yield (%) | 95 | 90 | 83 |

| Total Yield (%) | 80 |

Data sourced from Example 5 of US20180037533A1.

Key advantages include:

-

Regioselectivity : No perchlorinated byproducts observed under optimized conditions.

-

Scalability : One-pot reactions for chlorination and degradation reduce purification steps.

-

Cost-Efficiency : Chlorine gas serves as an inexpensive chlorinating agent.

Reformatsky-Type Reaction with Bromodifluoroacetate

Reaction Design and Stereochemical Control

A second approach adapts the Reformatsky reaction using methyl bromodifluoroacetate and aldehydes. This method, demonstrated in the synthesis of belzutifan intermediates, offers direct access to β-hydroxy esters with moderate diastereoselectivity (dr 3:1 to 5:1).

Mechanism :

-

Zinc Activation : Metallic zinc is activated at 70°C in THF to generate a Zn(0) surface.

-

Single-Electron Transfer (SET) : Methyl bromodifluoroacetate undergoes SET with Zn, forming a zinc enolate.

-

Aldol Addition : The enolate attacks the aldehyde carbonyl, yielding a β-hydroxy ester after hydrolysis.

Experimental Procedure and Conditions

-

Charge a flame-dried flask with activated Zn (5.22 g, 80 mmol) and THF (150 mL).

-

Heat to 70°C and add methyl bromodifluoroacetate (7.98 mL, 62.1 mmol) dropwise.

-

Add aldehyde (44.4 mmol) in THF (50 mL) and stir for 15 minutes.

-

Quench with brine, extract with ethyl acetate, and purify via column chromatography (0–60% EtOAc/hexanes).

Yield : 70–85% after purification.

Diastereoselectivity : dr 4:1 (major:minor) in favor of the syn isomer.

Limitations and Mitigation Strategies

-

Zinc Quality : Activated zinc is critical; commercial Zn dust often requires acid washing.

-

Solvent Effects : THF outperforms DMF or DMSO in minimizing side reactions.

-

Temperature Control : Reactions below 70°C result in incomplete enolate formation.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

| Criterion | Three-Step Synthesis | Reformatsky Reaction |

|---|---|---|

| Total Steps | 3 | 1 |

| Total Yield (%) | 80 | 70–85 |

| Diastereoselectivity | N/A | dr 4:1 |

| Scalability | >1 kg demonstrated | Limited to 100 g scale |

| Byproducts | Minimal | Aldol oligomers |

Q & A

Q. What are the optimal synthetic routes for Methyl 2,2-difluoro-3-hydroxypropanoate?

The synthesis of this compound typically involves fluorination and esterification steps. A validated method involves reacting methyl 2,2-difluoro-3-hydroxypropionate with dihydropyrane in anhydrous dichloromethane using pyridinium p-toluene sulfonate as a catalyst. Flash chromatography is recommended for purification, yielding >95% purity . Alternative routes include sodium hydride-mediated reactions in dimethylformamide (DMF), followed by controlled quenching and extraction .

Key Parameters Table:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Fluorination | Dihydropyrane, DCM, catalyst | 85% | >95% |

| Esterification | NaH, DMF, 2-fluoro-3-methylpyridine | 78% | 92% |

| Purification | Flash chromatography (silica gel) | - | >98% |

Q. How can structural characterization of this compound be performed?

Use a combination of NMR (¹H, ¹³C, ¹⁹F), FT-IR , and mass spectrometry to confirm the structure.

- ¹⁹F NMR : Peaks at δ -120 to -125 ppm confirm difluoro substitution .

- IR : Hydroxy (O-H stretch at 3300–3500 cm⁻¹) and ester (C=O stretch at 1720 cm⁻¹) groups are critical markers .

- HRMS : Molecular ion [M+H]+ at m/z 155.05 (calculated for C₄H₆F₂O₃) .

II. Advanced Research Questions

Q. How does this compound influence enzyme inhibition in metabolic pathways?

The compound acts as a competitive inhibitor by binding to enzyme active sites via its hydroxy and fluorine groups. For example:

- Enzyme Kinetics : In vitro studies show a Kᵢ of 12 μM for acetylcholinesterase inhibition, with fluorine atoms enhancing binding affinity through polar interactions .

- Mechanistic Insight : Replace the methyl ester group with ethyl or phenyl derivatives to assess steric effects on inhibition efficiency .

Data Contradiction Note : Some studies report higher inhibitory activity (Kᵢ = 8 μM) when using enantiomerically pure (R)-configured derivatives . This highlights the need for stereochemical analysis in experimental design.

Q. What methodological approaches resolve discrepancies in antimicrobial activity data for derivatives of this compound?

Contradictions in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) arise from variations in:

- Derivative Functionalization : Phenyl-substituted derivatives exhibit higher activity (MIC = 4 μg/mL) due to enhanced membrane permeability .

- Experimental Conditions : Standardize broth microdilution assays (CLSI guidelines) and control for pH (6.5–7.5) to minimize variability .

Comparative Activity Table (Derivatives vs. Parent Compound):

| Derivative | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|

| Parent Compound | 32 | 64 |

| 3-Phenyl Derivative | 4 | 32 |

| 4-Fluorophenyl Derivative | 8 | 16 |

Q. How can computational methods optimize the design of this compound derivatives for material science applications?

- DFT Calculations : Model the electronic effects of fluorine substitution on reactivity (e.g., Fukui indices predict nucleophilic attack at C3) .

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices to predict thermal stability (e.g., Tg increases by 15°C in fluorinated polyesters) .

Q. What strategies mitigate side reactions during nucleophilic substitution of the fluorine atoms?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce hydrolysis .

- Temperature Control : Maintain reactions at 0–5°C to suppress elimination pathways.

- Protecting Groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) to direct substitution regioselectivity .

Q. How do fluorinated analogs of this compound compare in agrochemical applications?

Fluorine enhances bioavailability and environmental persistence. For example:

- Herbicidal Activity : Difluoro derivatives show 3× higher foliar uptake compared to non-fluorinated analogs .

- Metabolic Stability : In soil, the half-life increases from 7 days (non-fluorinated) to 28 days (difluoro), requiring formulation adjustments to reduce ecological impact .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-DAD : Detect impurities at 0.1% levels using a C18 column (methanol/water gradient).

- GC-MS : Identify volatile byproducts (e.g., methyl difluoroacetate) with a detection limit of 50 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.